An In-depth Technical Guide to MMAF-OtBu: A Core Component in Antibody-Drug Conjugate Synthesis
An In-depth Technical Guide to MMAF-OtBu: A Core Component in Antibody-Drug Conjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMAF-OtBu is a chemically modified derivative of Monomethyl Auristatin F (MMAF), a potent antineoplastic agent.[1] The defining feature of MMAF-OtBu is the presence of a tert-butyl (OtBu) protecting group on the carboxylic acid of the C-terminal phenylalanine residue of MMAF. This modification is critical in the synthesis of antibody-drug conjugates (ADCs), where MMAF serves as the cytotoxic payload. The OtBu group prevents unwanted side reactions during the conjugation of the linker to the MMAF molecule, ensuring a more controlled and efficient synthesis of the final ADC product. Following successful conjugation, the OtBu group is removed to yield the active MMAF payload linked to the antibody.
MMAF itself is a synthetic analogue of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia.[2] Like other auristatins, MMAF functions as a highly potent inhibitor of tubulin polymerization.[1] By disrupting microtubule dynamics, MMAF induces cell cycle arrest in the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[3][4] The charged C-terminal phenylalanine of MMAF reduces its cell permeability compared to its analogue, MMAE, which can be advantageous in the context of ADCs by minimizing off-target toxicity.[2]
This technical guide provides a comprehensive overview of MMAF-OtBu, including its chemical properties, its role in ADC synthesis, and the mechanism of action of the active MMAF payload. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their work with this important compound.
Physicochemical Properties
MMAF-OtBu is a white to off-white solid with the chemical formula C43H73N5O8 and a molecular weight of 788.07 g/mol .[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] The tert-butyl protecting group renders the molecule more hydrophobic compared to the deprotected MMAF.
| Property | Value | Reference |
| Molecular Formula | C43H73N5O8 | [1] |
| Molecular Weight | 788.07 g/mol | [1] |
| CAS Number | 745017-95-2 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: 50 mg/mL (63.45 mM) | [1] |
| Storage | -20°C, sealed, away from moisture | [1] |
Role in Antibody-Drug Conjugate (ADC) Synthesis
MMAF-OtBu is a key intermediate in the synthesis of ADCs where MMAF is the cytotoxic payload. The OtBu group protects the carboxylic acid of the C-terminal phenylalanine during the attachment of the linker, such as maleimidocaproyl (mc).
Experimental Protocol: Synthesis of mc-MMAF from MMAF-OtBu
This protocol describes the deprotection of the OtBu group from mc-MMAF-OtBu to yield the final mc-MMAF linker-payload, which is then ready for conjugation to a monoclonal antibody.
Materials:
-
mc-MMAF-OtBu
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Dissolve mc-MMAF-OtBu in dichloromethane.
-
Add trifluoroacetic acid to the solution. The concentration of TFA can range from 30% to 50% to facilitate a rapid deprotection.[5]
-
Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, quench the reaction immediately to prevent side reactions.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Purify the crude product by preparative HPLC to obtain the final mc-MMAF.
Experimental Protocol: Antibody-Drug Conjugation
The following is a general protocol for the conjugation of a thiol-containing linker-payload, such as mc-MMAF, to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction
-
mc-MMAF
-
Phosphate-buffered saline (PBS)
-
Amicon® Ultra centrifugal filter units for purification
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the monoclonal antibody in PBS.
-
Add a molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Incubate the reaction mixture to allow for complete reduction.
-
-
Conjugation:
-
Prepare a solution of mc-MMAF in a suitable organic solvent like DMSO.
-
Add the mc-MMAF solution to the reduced antibody solution. The maleimide group of the linker will react with the free thiol groups on the antibody.
-
Incubate the reaction mixture to allow for conjugation.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting column or centrifugal filter units.
-
The purified ADC can be characterized by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).
-
Mechanism of Action of MMAF
Once the ADC is internalized by the target cancer cell and the MMAF payload is released, it exerts its potent cytotoxic effects by inhibiting tubulin polymerization.
Inhibition of Tubulin Polymerization
MMAF binds to tubulin dimers, preventing their polymerization into microtubules.[2] This disruption of the microtubule network has profound effects on cellular processes that are dependent on a functional cytoskeleton.
This assay measures the effect of a compound on the polymerization of tubulin in a cell-free system. Polymerization can be monitored by the increase in light scattering at 340 nm or by fluorescence enhancement using a fluorescent reporter.[6][7]
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution
-
MMAF (or other test compounds)
-
Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer. Keep on ice.
-
Prepare a stock solution of GTP.
-
Prepare serial dilutions of MMAF in General Tubulin Buffer.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the spectrophotometer/fluorometer to 37°C.
-
In the wells of the pre-warmed plate, add the desired concentration of MMAF or control vehicle.
-
To initiate the reaction, add the tubulin solution containing GTP to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 340 nm or fluorescence at the appropriate excitation/emission wavelengths in kinetic mode at 37°C. Readings are typically taken every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity as a function of time.
-
The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. The inhibitory effect of MMAF will be observed as a decrease in both the rate and extent of polymerization compared to the control.
-
Downstream Cellular Effects
The disruption of microtubule dynamics by MMAF leads to a cascade of events within the cancer cell, culminating in apoptosis.
Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By inhibiting tubulin polymerization, MMAF prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M checkpoint.[3][4] This arrest is mediated by a complex signaling network involving proteins such as ATM, Chk2, p53, and p21, which ultimately inhibit the activity of the cyclin B/CDK1 complex required for mitotic entry.[8]
Prolonged arrest at the G2/M phase triggers the intrinsic apoptotic pathway. This process is regulated by the Bcl-2 family of proteins.[9] Pro-apoptotic members like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP).[10] This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[11] Caspase-9, in turn, activates the executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.[11]
Quantitative Data
In Vitro Cytotoxicity of MMAF
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [9] |
| H3396 | Breast Carcinoma | 105 | [9] |
| 786-O | Renal Cell Carcinoma | 257 | [9] |
| Caki-1 | Renal Cell Carcinoma | 200 | [9] |
In Vivo Efficacy of MMAF-containing ADCs (Maximum Tolerated Dose - MTD)
| ADC | Linker | MTD in Mice (mg/kg) | MTD in Rats (mg/kg) | Reference |
| cAC10-L1-MMAF4 | Val-Cit-PABC | 50 | 15 | [12] |
| cAC10-L4-MMAF4 | Maleimidocaproyl | >150 | 90 | [12] |
Visualizations
Logical Workflow: Synthesis of mc-MMAF from MMAF-OtBu
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. From Corporate Social Responsibility To Global Consensus: Chery's "Ride Green Life" Unites the World for a Sustainable Future [bastillepost.com]
- 4. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 8. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
